Kribb3 - 129414-88-6

Kribb3

Catalog Number: EVT-287882
CAS Number: 129414-88-6
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRIBB3 is a synthetic, diarylisoxazole derivative initially discovered through a high-throughput screening effort to identify inhibitors of tumor cell migration []. Classified as a small molecule inhibitor, it plays a significant role in scientific research, particularly in the fields of oncology and cell biology, as a tool to investigate the functions of heat shock protein 27 (Hsp27) and microtubules.

Future Directions
  • Structure-Activity Relationship Studies: Synthesizing and evaluating KRIBB3 analogs with modifications to its structure could help optimize its potency, selectivity, and pharmacological properties [].
  • In vivo Studies: Further investigating KRIBB3's effects in animal models of cancer and other diseases could provide valuable insights into its therapeutic potential and potential side effects [].
Source and Classification

KRIBB3 was developed as part of a series of analogs derived from other known compounds, particularly CBI-0997, which also exhibits anti-cancer properties. The compound is classified as a microtubule inhibitor and an Hsp27 (heat shock protein 27) inhibitor, which plays a crucial role in cellular stress responses and cancer cell survival. Its chemical structure is defined as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, and it has been shown to exhibit significant biological activity against various cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRIBB3 involves several key steps that allow for the modification of substituents on the aryl moieties, facilitating the exploration of structure-activity relationships. The synthetic pathway typically begins with the formation of the isoxazole ring through the reaction of appropriate phenolic precursors with hydroxylamine derivatives.

  1. Formation of Isoxazole: The initial step involves the condensation of an appropriate aldehyde with hydroxylamine to form an isoxazole derivative.
  2. Substituent Modification: Subsequent reactions allow for the introduction of various substituents on the aryl rings, which can significantly influence the biological activity of the compound.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels (typically > 97%) before biological evaluation .
Molecular Structure Analysis

Structure and Data

The molecular structure of KRIBB3 features a distinctive isoxazole core linked to two aromatic rings. The presence of methoxy groups on these rings enhances its solubility and potentially its biological activity.

  • Molecular Formula: C17_{17}H20_{20}N2_{2}O3_{3}
  • Molecular Weight: Approximately 300.35 g/mol
  • Key Functional Groups: Methoxy groups (-OCH3_3), hydroxyl group (-OH), and an isoxazole ring.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for structural confirmation .

Chemical Reactions Analysis

Reactions and Technical Details

KRIBB3 primarily acts through its interaction with microtubules, leading to mitotic arrest in cancer cells. The compound inhibits microtubule polymerization by binding to tubulin, disrupting normal mitotic processes and inducing apoptosis.

  1. Microtubule Inhibition: KRIBB3 competes with tubulin for binding sites, preventing polymerization.
  2. Induction of Apoptosis: This inhibition triggers cellular stress responses that lead to programmed cell death, particularly in rapidly dividing cancer cells .
Mechanism of Action

Process and Data

The mechanism by which KRIBB3 exerts its anticancer effects involves several key processes:

  1. Inhibition of Microtubule Dynamics: By preventing the assembly of microtubules, KRIBB3 disrupts normal mitotic spindle formation, leading to cell cycle arrest at the G2/M phase.
  2. Activation of Apoptotic Pathways: The disruption in mitosis activates various signaling pathways that culminate in apoptosis, including caspase activation and mitochondrial dysfunction .
  3. Impact on Heat Shock Proteins: As an Hsp27 inhibitor, KRIBB3 may also enhance the sensitivity of cancer cells to other therapeutic agents by modulating stress response pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Analytical techniques confirm that KRIBB3 maintains its integrity under various conditions, which is essential for its application in biological assays .

Applications

Scientific Uses

KRIBB3 has garnered attention for its potential applications in cancer therapy due to its unique mechanism of action:

  1. Cancer Treatment: It shows promise in treating various cancers by targeting microtubule dynamics.
  2. Research Tool: Used in studies exploring microtubule function and the role of heat shock proteins in cancer biology.
  3. Structure-Activity Relationship Studies: The compound serves as a basis for developing new analogs with improved efficacy or reduced toxicity .
Synthesis and Structural Optimization of KRIBB3 Analogues

Rational Design Strategies for Isoxazole-Based Anticancer Agents

The design of KRIBB3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) emerged from systematic optimization of the lead compound CBI-0997 (5-(2,4-dimethoxy-5-ethylphenyl)-4-(4-bromophenyl)isoxazole). Initial screening of a synthetic compound library identified CBI-0997 as a potent inhibitor of MDA-MB-231 breast cancer cell migration (IC₅₀ = 50 nM). However, its bromophenyl moiety posed potential metabolic instability and toxicity concerns. Strategic replacement of the bromide with a methoxy group yielded KRIBB3, significantly enhancing drug-like properties while preserving anti-migratory activity. This scaffold refinement prioritized: (1) improved metabolic stability through reduced electrophilicity; (2) enhanced solubility via introduction of hydrogen-bond accepting groups; and (3) maintenance of planar biphenyl topology critical for target engagement [1] [7].

The isoxazole core was retained as a privileged scaffold in anticancer agents due to its ability to:

  • Mimic peptide bonds and phenyl groups, enabling target recognition
  • Participate in hydrogen bonding via nitrogen and oxygen atoms
  • Provide metabolic stability compared to more labile heterocycles [2] [4].

Table 1: Evolution from Lead Compound to KRIBB3

CompoundR GroupMigration Inhibition IC₅₀ (MDA-MB-231)Key Advantages
CBI-0997Br50 nMInitial lead potency
KRIBB3OCH₃Comparable to CBI-0997Enhanced metabolic stability, reduced toxicity risk

Key Synthetic Methodologies for Biphenyl Isoxazole Derivatives

KRIBB3 synthesis employs a modular approach centered on 1,3-dipolar cycloaddition for isoxazole ring formation, followed by cross-coupling for biphenyl assembly:

Step 1: Isoxazole Core Constructionβ-Ketoester precursors, synthesized from substituted acetophenones and diethyl oxalate, undergo cyclocondensation with hydroxylamine hydrochloride. This forms ethyl 5-aryl-isoxazole-3-carboxylates. For KRIBB3, two distinct isoxazole intermediates are prepared:

  • Intermediate A: 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)isoxazole
  • Intermediate B: 4-(4-methoxyphenyl)isoxazole [4]

Step 2: Suzuki-Miyaura Biphenyl CouplingPalladium-catalyzed cross-coupling between the 4-bromoisoxazole (Intermediate B analog) and the boronic acid derivative of Intermediate A constructs the critical biphenyl linkage. Key reaction parameters include:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Dioxane/water mixture
  • Temperature: 80-100°CThis methodology achieves yields of 70-85% with excellent regioselectivity [4] [9].

Scheme: KRIBB3 Synthetic Pathway

Ethyl 4-(4-methoxyphenyl)isoxazole-5-boronate + 4-Bromo-5-(5-ethyl-2-hydroxy-4-methoxyphenyl)isoxazole  │  Pd Catalyst, Base  │  ▼  Biphenyl Isoxazole Scaffold  │  Hydrolysis/Decarboxylation  │  ▼  KRIBB3  

Alternative routes explored for structural analogs include copper-catalyzed [3+2] cycloadditions between nitrile oxides and alkynes, providing regioselective access to 3,5-disubstituted isoxazoles. Recent advances employ solvent-free mechanochemical synthesis under ball-milling conditions, improving atom economy and reducing reaction times to 20-60 minutes [2] [9].

Structure-Activity Relationship (SAR) Studies of Aryl Moieties

Role of Phenolic Hydroxyl Groups in Microtubule Inhibition Efficacy

The ortho-hydroxyl moiety on the biphenyl system is indispensable for KRIBB3's anticancer activity. SAR studies demonstrate:

  • Dehydroxylation analogs (e.g., 2-methoxy instead of 2-hydroxy-4-methoxy) show >90% loss in migration inhibition
  • Methylation of phenolic OH reduces Hsp27 binding affinity by 8-fold
  • Molecular modeling confirms hydrogen bonding between the hydroxyl proton and His26, Phe29, and Arg128 of Hsp27This hydroxyl group serves dual functions: (1) direct participation in target binding; and (2) conformational control via intramolecular hydrogen bonding with the isoxazole nitrogen, locking the biphenyl system in a coplanar orientation essential for protein interaction [1] [7].

Table 2: Impact of Hydroxyl Group Modifications on Anticancer Activity

CompoundHsp27 Binding Kd (μM)Cell Migration IC₅₀ (nM)
KRIBB3OHOCH₃0.48 ± 0.07~50
Analog 1OCH₃OCH₃3.92 ± 0.51>500
Analog 2HOCH₃Not detectable>1000

Impact of Methoxy Substitutions on Bioactivity and Selectivity

The 4-methoxy group on the second phenyl ring governs target selectivity and cellular penetration:

  • Des-methoxy analogs exhibit 60% reduced cellular uptake (log P reduction from 3.8 to 2.1)
  • 4-Ethoxy derivatives maintain potency but increase metabolic dealkylation risk
  • Ortho-methoxy substitution on the hydroxyl-bearing ring disrupts intramolecular H-bonding, reducing activityOptimal positioning occurs at the para-position of both phenyl rings, balancing lipophilicity (clogP ≈ 3.5) and target engagement. Recent modifications introducing electron-withdrawing groups (e.g., trifluoromethoxy) show promise in enhancing proteolytic stability without compromising Hsp27 affinity [4] [7].

Functional Group Modifications to Enhance Target Affinity

Strategic modifications to the KRIBB3 scaffold focus on improving Hsp27 binding and pharmacokinetic properties:

Bioisosteric Replacements:

  • Isoxazole → 1,3,4-oxadiazole: Maintains hydrogen bonding capacity but reduces metabolic stability
  • Biphenyl linker → vinyl bridge: Decreases planarity, weakening Hsp27 interaction (Kd > 5 μM)

Auxiliary Group Additions:

  • Carboxamide extensions at C3 of isoxazole enhance VEGFR2 cross-inhibition (e.g., analog MS-17 in [4] exhibits KRIBB3-like anti-migration + antiangiogenic effects)
  • Urea tethers conjugated to indole moieties improve solubility (cLogP reduction to 2.8) while maintaining sub-100 nM migration inhibition

Table 3: Target Affinity Enhancement via Functional Modifications

Modification TypeExample StructureHsp27 Kd (μM)VEGFR2 IC₅₀ (μM)Solubility (μg/mL)
Parent KRIBB3None0.48>1008.2 ± 0.3
C3-Carboxamide5-(Arylcarbamoyl)0.520.92 ± 0.1324.7 ± 1.2
C3-HydrazoneOxoindole-hydrazone1.212.03 ± 0.242.9 ± 2.1
D-Amino Acid ConjugateD-Tyrosine-KRIBB30.49>10018.5 ± 0.9

Data derived from [4] [8]

The most promising strategy employs chiral amino acid conjugates at the phenolic oxygen. L-tyrosine conjugates demonstrate 3-fold enhanced cellular uptake but suffer from rapid peptidase degradation. Conversely, D-amino acid analogs (e.g., D-tyrosine-KRIBB3) maintain potency while exhibiting >90% stability in human plasma after 24 hours. This approach leverages the benefits of peptide-drug conjugates (improved targeting, solubility) while circumventing metabolic limitations through D-stereochemistry [8].

Properties

CAS Number

129414-88-6

Product Name

Kribb3

IUPAC Name

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3

InChI Key

BNBHIGLOMVMJDB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole
KRIBB 3
KRIBB-3
KRIBB3

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.